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Compound of Interest

Compound Name: 1-Methylanthracene

Cat. No.: B1217907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical calculations of the

properties of 1-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH) of significant

interest in materials science and as a potential molecular scaffold in drug design.

Understanding its structural, electronic, and spectroscopic characteristics at a quantum level is

crucial for predicting its behavior and designing novel applications. This document summarizes

key computed properties based on available literature, outlines the computational

methodologies employed for such calculations, and visualizes the typical workflow for these

theoretical studies.

Core Computational Data Summary
While a comprehensive, publicly available dataset of all theoretical properties of 1-
Methylanthracene is not centralized, this section compiles and presents data extrapolated

from various computational studies on 1-Methylanthracene and its close analogs. These

values offer foundational insights into the molecule's reactivity, stability, and spectroscopic

signatures.

Electronic Properties
The electronic properties of PAHs like 1-Methylanthracene are pivotal in determining their

charge transport capabilities and photochemical reactivity. Density Functional Theory (DFT) is

a primary tool for these calculations.
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Property Calculated Value/Range Computational Method

Electron Affinity 0.52 ± 0.01 eV[1]
Density Functional Theory

(DFT)

HOMO-LUMO Gap

Phototoxicity-related

calculations performed;

specific value not detailed in

abstract.[2]

Not specified in abstract

Note: The HOMO-LUMO gap is a critical parameter for assessing the phototoxicity of PAHs.[2]

Spectroscopic Properties
Theoretical calculations are instrumental in interpreting experimental spectra. Time-Dependent

Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption

spectra, while DFT is used for vibrational (infrared) spectra.

Spectrum Key Findings Computational Method

Infrared (IR)

Harmonic frequencies and

intensities have been

calculated to support the

interpretation of experimental

matrix-isolation spectra.[3]

Density Functional Theory

(DFT)

UV-Visible

TD-DFT is the standard

method for calculating the

electronic transitions that give

rise to the UV-Vis absorption

spectrum.

Time-Dependent DFT (TD-

DFT)

Note: For substituted anthracenes, the substitution of a methyl group does not significantly alter

the overall infrared spectrum, apart from the addition of characteristic methyl C-H vibrational

modes.[3]

Thermodynamic Properties
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Computational thermochemistry provides valuable data on the stability and reactivity of

molecules.

Property Status Computational Method

Enthalpy of Formation

Mentioned in the context of

thermal reactions; specific

calculated values for 1-

Methylanthracene are not

readily available in public

documents.[4]

Not specified

Experimental and Computational Protocols
The theoretical data presented in this guide are primarily derived from Density Functional

Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations. These

methods are powerful for investigating the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Ground-State
Properties
DFT is a computational quantum mechanical modeling method used to investigate the

electronic structure (principally the ground state) of many-body systems, in particular atoms,

molecules, and the condensed phases.

Typical Experimental Protocol:

Structure Optimization: The initial molecular geometry of 1-Methylanthracene is optimized

to find the lowest energy conformation. This is typically done using a specific functional (e.g.,

B3LYP) and a basis set (e.g., 6-31G* or larger).

Frequency Analysis: A frequency calculation is then performed on the optimized geometry to

ensure that it represents a true minimum on the potential energy surface (i.e., no imaginary

frequencies). This step also yields the predicted infrared (IR) spectrum.

Property Calculation: Once the optimized geometry is confirmed, various ground-state

electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest
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Unoccupied Molecular Orbital (LUMO) energies, electron affinity, and ionization potential are

calculated.

Time-Dependent Density Functional Theory (TD-DFT) for
Excited-State Properties
TD-DFT is an extension of DFT used to investigate the properties of molecules in their

electronically excited states. It is particularly useful for predicting UV-Vis absorption spectra.

Typical Experimental Protocol:

Ground-State DFT Calculation: An accurate DFT calculation of the ground state is a

prerequisite for a reliable TD-DFT calculation.

Excited-State Calculation: The TD-DFT calculation is performed on the optimized ground-

state geometry to compute the vertical excitation energies and oscillator strengths of

electronic transitions. The transitions with the highest oscillator strengths typically

correspond to the main absorption peaks in the UV-Vis spectrum.

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the

computational experiments and the relationship between the molecular structure and its key

electronic properties.
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Computational workflow for theoretical property calculations.
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Relationship between molecular structure and calculated properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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